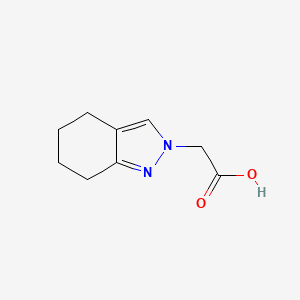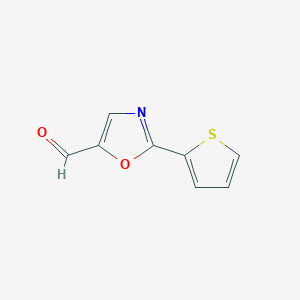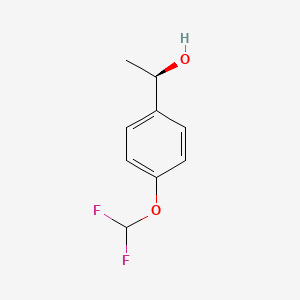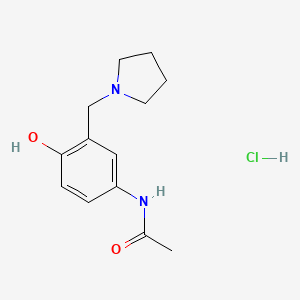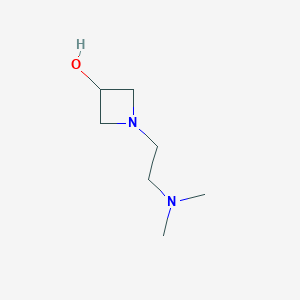
(S)-Cyclohexyl 2-aminobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Cyclohexyl 2-aminobutanoate is an organic compound with the molecular formula C10H19NO2 It is a derivative of 2-aminobutanoic acid, where the amino group is substituted with a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Cyclohexyl 2-aminobutanoate typically involves the esterification of (S)-2-aminobutyric acid with cyclohexanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Cyclohexyl 2-aminobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of cyclohexyl 2-nitrobutanoate.
Reduction: Formation of cyclohexyl 2-aminobutanol.
Substitution: Formation of cyclohexyl 2-halo-butanate.
Aplicaciones Científicas De Investigación
(S)-Cyclohexyl 2-aminobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of amino acid derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Cyclohexyl 2-aminobutanoate involves its interaction with specific molecular targets in biological systems. The cyclohexyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- (S)-2-Aminobutanoic acid
- Cyclohexylamine
- Cyclohexyl 2-aminopropanoate
Comparison: (S)-Cyclohexyl 2-aminobutanoate is unique due to the presence of both the cyclohexyl group and the 2-aminobutanoate moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to its analogs. For instance, the cyclohexyl group increases its hydrophobicity, which can enhance its interaction with lipid membranes and hydrophobic pockets in proteins.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
cyclohexyl (2S)-2-aminobutanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-9(11)10(12)13-8-6-4-3-5-7-8/h8-9H,2-7,11H2,1H3/t9-/m0/s1 |
Clave InChI |
RLCWNMXJPIYPAF-VIFPVBQESA-N |
SMILES isomérico |
CC[C@@H](C(=O)OC1CCCCC1)N |
SMILES canónico |
CCC(C(=O)OC1CCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)

![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)


![5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylaniline](/img/structure/B13347593.png)
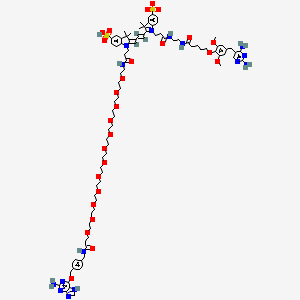
![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
